molecular formula C17H21N3O2S B2529184 5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde CAS No. 2094167-66-3

5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde

Cat. No. B2529184
CAS RN: 2094167-66-3
M. Wt: 331.43
InChI Key: OOTRMGDHSVINLQ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It’s an essential compound with a variety of properties and applications. Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors . Pyrrole is another five-membered heterocyclic compound, but it contains a nitrogen atom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of four carbon atoms and one sulfur atom . Pyrrole also has a five-membered ring, but it consists of four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of thiophene and pyrrole derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

The future directions in the field of thiophene and pyrrole derivatives are likely to involve the development of new synthetic methods and the exploration of novel applications in medicinal chemistry and material science .

properties

IUPAC Name

5-methyl-4-[4-(1-thiophen-3-ylethyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-16(9-15(10-21)18-12)17(22)20-6-4-19(5-7-20)13(2)14-3-8-23-11-14/h3,8-11,13,18H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTRMGDHSVINLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)N2CCN(CC2)C(C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde

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